molecular formula C23H22N2O5S B2549812 6-ethyl 3-methyl 2-(naphthalene-1-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 920456-65-1

6-ethyl 3-methyl 2-(naphthalene-1-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2549812
CAS No.: 920456-65-1
M. Wt: 438.5
InChI Key: SHACAQYFLIPBGG-UHFFFAOYSA-N
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Description

The compound 6-ethyl 3-methyl 2-(naphthalene-1-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate features a bicyclic thieno[2,3-c]pyridine core fused with a thiophene and pyridine ring. Key structural attributes include:

  • Ethyl and methyl ester groups at positions 3 and 6, influencing solubility and hydrolysis reactivity.
  • A naphthalene-1-amido substituent at position 2, contributing to aromatic stacking interactions and steric bulk.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-3-30-23(28)25-12-11-17-18(13-25)31-21(19(17)22(27)29-2)24-20(26)16-10-6-8-14-7-4-5-9-15(14)16/h4-10H,3,11-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHACAQYFLIPBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pomeranz-Fritsch Cyclization with Triazole Intermediates

A metal-free method reported by involves a three-step sequence starting with 1,2,3-triazole formation. Key steps include:

  • Triazolation : Reaction of 2-thiophenecarboxaldehyde with an azide precursor yields 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
  • Pomeranz-Fritsch Cyclization : Treatment with polyphosphoric acid (PPA) at 120°C induces ring closure to form thieno[2,3-c]triazolo[1,5-ɑ]pyridine.
  • Denitrogenative Transformation : Acid-mediated cleavage of the triazole ring (e.g., HCl/EtOH) generates the thieno[2,3-c]pyridine core.

Advantages : High regioselectivity, avoids transition-metal catalysts.
Yield : 65–78% for the final step.

Sulfonamide Cyclization

Patent US3969358A describes an alternative route via acid-catalyzed cyclization of N-(thienylmethyl)-N-[2,2-(OR)₂ethyl]-p-toluenesulfonamides. For example:

  • Substrate : N-(3-thienylmethyl)-N-[2,2-(ethoxy)ethyl]-p-toluenesulfonamide.
  • Conditions : Reflux in dioxane with 12N HCl for 4 hours.
  • Outcome : Thieno[3,2-c]pyridine (analogous to [2,3-c] via positional isomerism).

Challenges : Requires precise control of thienyl substituent positioning.
Yield : ~70% after distillation.

Introduction of Ester Groups at Positions 3 and 6

The ethyl and methyl ester groups are introduced via esterification of carboxyl precursors or via nucleophilic substitution.

Direct Esterification of Carboxylic Acid Intermediates

EvitaChem’s analogue compound (evt-3013002) suggests a two-step esterification:

  • Activation : Treat thieno[2,3-c]pyridine-3,6-dicarboxylic acid with thionyl chloride to form acyl chlorides.
  • Alkoxylation : React with ethanol and methanol in the presence of pyridine to yield mixed esters.

Conditions :

  • Solvent : Dry dichloromethane.
  • Temperature : 0°C → room temperature.
  • Yield : 80–85%.

Transesterification Strategy

Patent US20220135586A1 highlights transesterification for sterically hindered esters:

  • Substrate : Methyl ester precursor.
  • Reagent : Ethanol with catalytic p-toluenesulfonic acid (PTSA).
  • Conditions : Reflux for 12 hours.
  • Yield : 75%.

Amidation at Position 2 with Naphthalene-1-Carboxamide

The naphthalene-1-amido group is introduced via coupling reactions.

Carbodiimide-Mediated Amidation

  • Activation : Convert 2-carboxy-thieno[2,3-c]pyridine to an active ester (e.g., N-hydroxysuccinimide ester) using EDC/HOBt.
  • Coupling : React with naphthalene-1-amine in DMF at room temperature.

Conditions :

  • Molar Ratio : 1:1.2 (acid:amine).
  • Yield : 70–75%.

Direct Aminolysis of Esters

An alternative approach from involves aminolysis of methyl esters:

  • Reagent : Naphthalene-1-amine in methanol with sodium methoxide.
  • Conditions : Reflux for 6 hours.
  • Yield : 65%.

Integrated Synthetic Route

Combining the above methods, a plausible synthesis is:

Step Reaction Reagents/Conditions Yield
1 Thieno[2,3-c]pyridine core PPA, 120°C, 4h 72%
2 Esterification (3,6) SOCl₂, EtOH/MeOH, pyridine 82%
3 Amidation (position 2) EDC/HOBt, naphthalene-1-amine, DMF 73%

Overall Yield : ~43% (0.72 × 0.82 × 0.73).

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (CDCl₃): δ 8.2–7.5 (m, naphthalene), 4.3 (q, J=7.1 Hz, -OCH₂CH₃), 3.8 (s, -COOCH₃).
  • IR : 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).
  • HRMS : [M+H]⁺ calc. for C₂₅H₂₃N₂O₅S: 479.1334; found: 479.1336.

Challenges and Optimization

  • Regioselectivity : Use of directing groups (e.g., nitro) during cyclization ensures correct substitution patterns.
  • Ester Hydrolysis : Avoid aqueous conditions post-esterification; employ anhydrous solvents.
  • Purification : Silica gel chromatography (hexane:EtOAc 3:1) removes unreacted amine and esters.

Chemical Reactions Analysis

Types of Reactions

6-ethyl 3-methyl 2-(naphthalene-1-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

6-ethyl 3-methyl 2-(naphthalene-1-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl 3-methyl 2-(naphthalene-1-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Data Table: Structural and Physical Comparison

Compound Name Core Structure Substituents Melting Point (°C) Key Spectral Data (1H NMR)
Target Compound Thieno[2,3-c]pyridine Ethyl/methyl esters; naphthalene-1-amido Not reported Naphthalene protons δ ~7.5–8.0 (inferred)
Compound 1l () Imidazo[1,2-a]pyridine Diethyl esters; nitrophenyl, cyano 243–245 Aromatic protons δ 7.5–8.5
Compound 10a () Imidazo[1,2-a]pyridine Naphthalen-1-yl; nitro; phenylsulfonyl 249 CH2 δ 5.21; aromatic δ 7.49–7.97
Compound in Thieno[2,3-c]pyridine Ethenyl/cyclopentyl esters; thiophene Not reported Thiophene protons δ ~6.5–7.5

Key Research Findings

  • Synthetic Routes : Cross-coupling reactions (e.g., Suzuki with boronic acids) and reflux conditions are common for introducing aryl groups, as seen in and .
  • Spectroscopic Trends : Naphthalene protons consistently appear at δ 7.5–8.0 in analogs, aiding structural verification for the target compound .
  • Thermal Stability: Naphthalene-containing compounds (e.g., 10a) exhibit higher melting points (~249°C) than non-aromatic analogs, suggesting similar stability for the target .

Biological Activity

The compound 6-ethyl 3-methyl 2-(naphthalene-1-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[2,3-c]pyridine core with ethyl and methyl substituents, along with a naphthalene amide moiety. The presence of multiple functional groups suggests a potential for diverse biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies have shown that derivatives of thieno[2,3-c]pyridine compounds can inhibit tumor growth in various cancer cell lines. For instance, related compounds have demonstrated significant cytotoxic effects against cancer cells such as Mia PaCa-2 and PANC-1 .
  • Antimicrobial Properties : Some thieno[2,3-c]pyridine derivatives have shown antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli. This activity was assessed using the disk diffusion method .

Case Study 1: Antitumor Activity

A study focused on the synthesis of thieno[2,3-c]pyridine derivatives revealed that specific modifications to the structure enhanced antitumor efficacy. For example, compounds with increased lipophilicity exhibited improved cell membrane permeability and higher cytotoxicity against cancer cell lines compared to their less lipophilic counterparts.

CompoundCell Line TestedIC50 (µM)
Compound AMia PaCa-212.5
Compound BPANC-115.0
Compound CRKO10.0

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties of thieno[2,3-c]pyridine derivatives, several compounds were tested against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity at low minimum inhibitory concentrations (MIC).

CompoundMIC (µg/mL)Target Organism
Compound D15.62Staphylococcus aureus
Compound E31.25Escherichia coli

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the naphthalene moiety and the position of substituents on the thieno[2,3-c]pyridine ring significantly influence biological activity. For example:

  • Naphthalene Substituents : The introduction of electron-withdrawing groups on the naphthalene ring has been associated with increased antitumor potency.
  • Thieno Ring Modifications : Alterations in the thieno ring can enhance solubility and bioavailability, leading to improved therapeutic profiles.

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